3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group, a pyrazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multiple stepsThe final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
For industrial production, the synthesis process is often optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the methoxyphenyl group and has been studied for its medicinal properties.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl): Contains a methoxyphenyl group and is used in the synthesis of various bioactive compounds.
Uniqueness
3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-18-5-2-15(3-6-18)4-7-19(23)21-17-12-20-22(14-17)13-16-8-10-25-11-9-16/h2-3,5-6,12,14,16H,4,7-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOULPZKPNXOKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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